tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate

Description

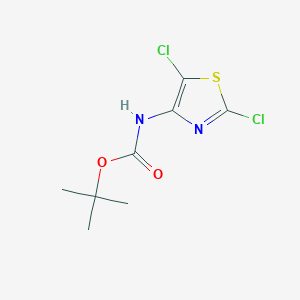

tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate is a carbamate-protected amine derivative featuring a thiazole ring substituted with two chlorine atoms at the 2- and 5-positions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where the tert-butyl carbamate (Boc) group serves as a protective moiety for amines during multi-step syntheses. The dichlorothiazole core contributes to its electron-deficient aromatic system, enhancing its reactivity in cross-coupling reactions or nucleophilic substitutions.

Properties

Molecular Formula |

C8H10Cl2N2O2S |

|---|---|

Molecular Weight |

269.15 g/mol |

IUPAC Name |

tert-butyl N-(2,5-dichloro-1,3-thiazol-4-yl)carbamate |

InChI |

InChI=1S/C8H10Cl2N2O2S/c1-8(2,3)14-7(13)12-5-4(9)15-6(10)11-5/h1-3H3,(H,12,13) |

InChI Key |

PBKJEXDLDLLHFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC(=N1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,5-dichlorothiazole. One common method includes the use of a palladium-catalyzed cross-coupling reaction. In this process, tert-butyl carbamate is reacted with an aryl halide (such as 2,5-dichlorothiazole) in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring or the carbamate moiety are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction can produce reduced carbamate compounds.

Scientific Research Applications

tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Compound 296)

Structure: Features a cyclohexyl ring substituted with methoxy and aminomethyl groups, protected by a Boc group. Key Differences:

- Substituent Effects : The cyclohexyl moiety introduces steric bulk and lipophilicity, contrasting with the planar, aromatic thiazole ring in the target compound. The methoxy group enhances solubility but reduces electrophilicity compared to chlorine substituents.

- Synthetic Utility : Used in the synthesis of chiral intermediates for kinase inhibitors (e.g., in Step 7 of ), whereas the dichlorothiazole derivative may favor halogen-bonding interactions in drug-target binding .

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate

Structure : Contains an imidazole ring with a boronate ester and Boc protection.

Key Differences :

- Functional Groups : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a property absent in the dichlorothiazole derivative. The imidazole ring is less electron-deficient than dichlorothiazole, altering its reactivity in aromatic substitutions.

- Applications : This compound is tailored for boron-based medicinal chemistry (e.g., proteolysis-targeting chimeras), whereas the dichlorothiazole derivative may find use in antimicrobials or kinase inhibitors due to halogenated heterocycles .

Thiazol-5-ylmethyl Carbamate Derivatives ()

Structure : Complex carbamates with thiazole and hydroperoxypropan-2-yl groups.

Key Differences :

- Bioactivity : These derivatives are designed as protease inhibitors (e.g., hepatitis C virus NS3/4A protease), leveraging the thiazole ring’s hydrogen-bonding capacity. The dichlorothiazole analog’s chlorine atoms may instead enhance metabolic stability or target affinity via hydrophobic interactions.

- Synthetic Complexity : The hydroperoxy group introduces oxidative sensitivity, whereas the Boc-protected dichlorothiazole offers greater stability during synthesis .

Research Findings and Limitations

- Synthetic Pathways : The Boc group is universally employed for amine protection, but deprotection conditions (e.g., acidic or photolytic) vary with the heterocycle’s stability. For example, dichlorothiazole derivatives may require milder acids to prevent ring degradation compared to cyclohexyl analogs .

- Knowledge Gaps: The evidence lacks explicit data on the target compound’s physicochemical properties (e.g., logP, solubility) or crystallographic details. Structural analogs imply utility, but experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.